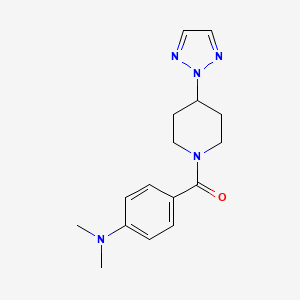![molecular formula C19H13ClFN3O4 B2983331 N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941973-67-7](/img/structure/B2983331.png)
N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O4 and its molecular weight is 401.78. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
A study by Thomas et al. (2016) described the synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides, highlighting their potential antidepressant and nootropic activities. The study indicated the potential of these compounds, including pyridine carboxamide derivatives, as central nervous system (CNS) active agents, suggesting their promise for developing potent and safe CNS therapeutics (Asha B. Thomas et al., 2016).
Chemical Structure-Activity Relationship
Palanki et al. (2000) conducted a study on the structure-activity relationship of pyrimidine carboxamide derivatives, focusing on their ability to inhibit NF-kappaB and AP-1 gene expression. The research provides insights into the chemical modifications affecting the bioavailability and activity of such compounds, underscoring the importance of the carboxamide group for their activity (M. Palanki et al., 2000).
Kinase Inhibition for Cancer Therapy
Research by Schroeder et al. (2009) identified substituted dihydropyridine carboxamides as potent and selective inhibitors of the Met kinase superfamily, demonstrating their efficacy in tumor models and their potential advancement into clinical trials for cancer treatment. This signifies the role of dihydropyridine carboxamides in developing targeted cancer therapies (Gretchen M. Schroeder et al., 2009).
Material Science Applications
A study by Hsiao et al. (1999) explored the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from carboxylic acids, including carboxamide functionalities. These materials exhibited excellent solubility and thermal properties, suggesting their applicability in advanced material science applications (S. Hsiao et al., 1999).
Anticonvulsant Properties
Kubicki et al. (2000) investigated the hydrogen bonding in anticonvulsant enaminones, including carboxamide derivatives, revealing their molecular structures and potential therapeutic applications in treating convulsions (M. Kubicki et al., 2000).
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4/c20-15-7-6-14(9-17(15)24(27)28)22-19(26)13-5-8-18(25)23(11-13)10-12-3-1-2-4-16(12)21/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQFPVOHIPMQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

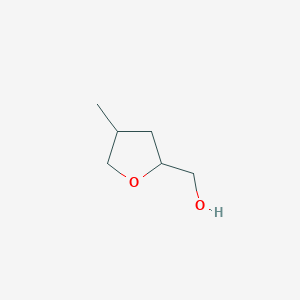
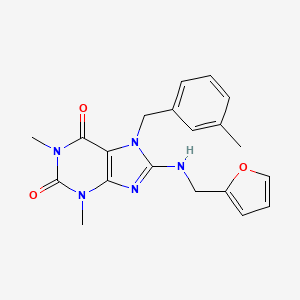
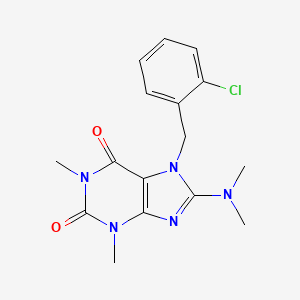
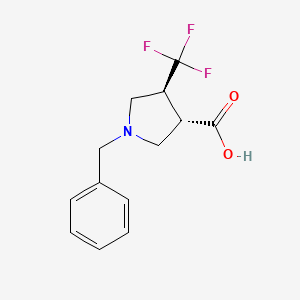
![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)
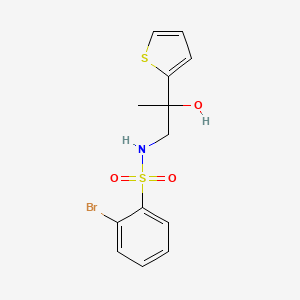
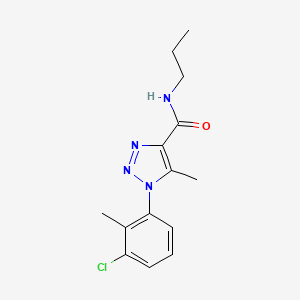

![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2983262.png)


